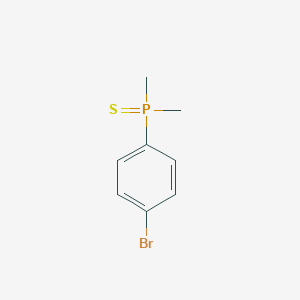
(4-Bromophenyl)dimethylphosphine sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)dimethylphosphine sulfide is an organophosphorus compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a dimethylphosphine sulfide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)dimethylphosphine sulfide typically involves the reaction of 4-bromophenylmagnesium bromide with dimethylphosphine sulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)dimethylphosphine sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine sulfide to phosphine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, along with boronic acids or esters.
Major Products Formed
Oxidation: (4-Bromophenyl)dimethylphosphine oxide.
Reduction: (4-Bromophenyl)dimethylphosphine.
Substitution: Various substituted phenylphosphine sulfides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)dimethylphosphine sulfide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)dimethylphosphine sulfide in chemical reactions involves the interaction of the phosphine sulfide group with various reagents In catalytic processes, the compound can act as a ligand, coordinating to metal centers and facilitating the formation of reactive intermediates
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenyl)dimethylphosphine oxide: Similar structure but with an oxygen atom instead of sulfur.
(4-Bromophenyl)diphenylphosphine: Contains phenyl groups instead of methyl groups.
(4-Bromophenyl)phosphine: Lacks the dimethyl groups.
Uniqueness
(4-Bromophenyl)dimethylphosphine sulfide is unique due to the presence of both bromine and phosphine sulfide groups, which confer distinct reactivity and coordination properties. This makes it a versatile compound for various applications in catalysis, synthesis, and material science.
Eigenschaften
Molekularformel |
C8H10BrPS |
|---|---|
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
(4-bromophenyl)-dimethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10BrPS/c1-10(2,11)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
IMYQOBWQTANKMU-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=S)(C)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






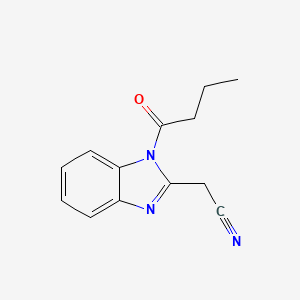
![5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12920626.png)
![methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920629.png)
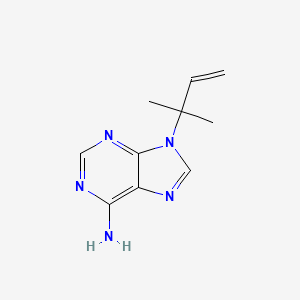
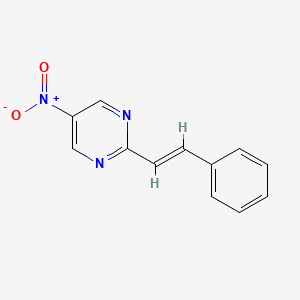
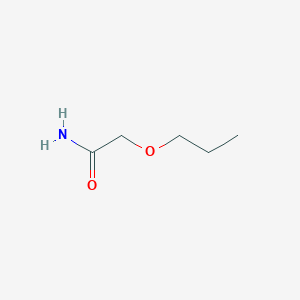
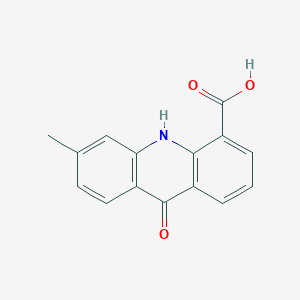
![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)

![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione](/img/structure/B12920663.png)
